n-Type Charge Carrier Inversion in Field-Effect Transistors vs. Alkyl-Substituted Oligothiophenes
Oligothiophenes functionalized with perfluorohexyl chains, synthesized from monomers like 2-(tridecafluorohexyl)thiophene, operate as n-type semiconductors. This contrasts directly with their alkyl- and unsubstituted counterparts, which are exclusively p-type. A comprehensive FET study across 25 oligothiophene derivatives revealed that all fluorocarbon-terminal-functionalized systems are n-type, including α,ω-diperfluorohexyl-4T which exhibits a field-effect electron mobility of 0.22 cm²/V·s and an Ion:Ioff ratio of 10⁶ [1]. This figure of merit is among the highest reported for an n-type organic semiconductor at the time of publication.
| Evidence Dimension | Majority Charge Carrier Type in Field-Effect Transistors |
|---|---|
| Target Compound Data | n-type (electron-conducting); µ_e = 0.22 cm²/V·s for α,ω-diperfluorohexyl-4T derivative |
| Comparator Or Baseline | Alkyl-substituted (α,ω-dihexyl) and unsubstituted oligothiophenes are p-type (hole-conducting) |
| Quantified Difference | Complete inversion of majority carrier from p-type to n-type |
| Conditions | Thin films grown by slow vacuum deposition; identical device structure, components, and fabrication conditions for all systems. |
Why This Matters
A procurement decision for this monomer enables the synthesis of n-type semiconductors, a critical yet rare material class that is unattainable with standard alkyl-thiophene monomers, directly impacting the feasibility of creating complementary organic circuits.
- [1] Facchetti, A., et al. 'Building Blocks for N-Type Molecular and Polymeric Electronics. Perfluoroalkyl- versus Alkyl-Functionalized Oligothiophenes (nT; n = 2−6). Systematics of Thin Film Microstructure, Semiconductor Performance, and Modeling of Majority Charge Injection in Field-Effect Transistors.' Journal of the American Chemical Society 126.42 (2004): 13859-13874. View Source
